Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]piperidine-1-carboxylate is a complex organic compound with the molecular formula C19H34N2O4 This compound is characterized by its unique bicyclic structure, which includes a piperidine ring and an oxabicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Similar in structure but contains a bromopyrazole moiety instead of the oxabicyclohexane group.
Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains an azabicyclohexane core and an amino group.
Uniqueness
Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate is unique due to its combination of a piperidine ring and an oxabicyclohexane moiety. This structure imparts specific chemical properties, such as increased rigidity and potential for selective binding, making it valuable in various research applications .
Properties
Molecular Formula |
C19H31NO5 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethoxycarbonyl-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31NO5/c1-6-23-15(21)19-11-18(5,12-19)24-14(19)13-7-9-20(10-8-13)16(22)25-17(2,3)4/h13-14H,6-12H2,1-5H3 |
InChI Key |
HQYOTHMDRORKMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3CCN(CC3)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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